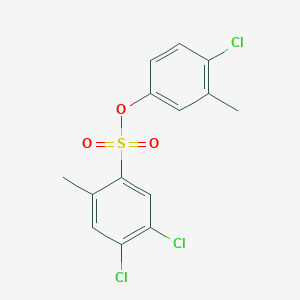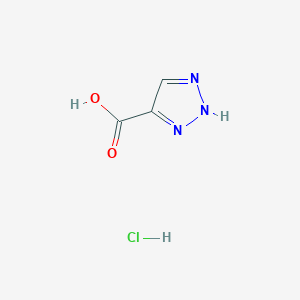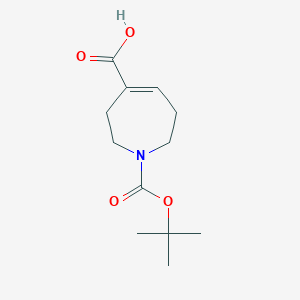
(2S)-4,4-Difluoro-2,3,3-trimethylbutan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-4,4-Difluoro-2,3,3-trimethylbutan-1-amine, also known as DFMTB, is a chiral amine that has gained significant attention in the field of organic chemistry due to its unique structure and properties. DFMTB is a synthetic compound that can be prepared through various methods, including asymmetric synthesis and resolution.
Mécanisme D'action
The mechanism of action of (2S)-4,4-Difluoro-2,3,3-trimethylbutan-1-amine is not well understood. However, it is believed that (2S)-4,4-Difluoro-2,3,3-trimethylbutan-1-amine acts as a chiral auxiliary, facilitating the synthesis of chiral compounds by controlling the stereochemistry of the reaction. (2S)-4,4-Difluoro-2,3,3-trimethylbutan-1-amine has also been shown to exhibit catalytic activity in various reactions, including asymmetric hydrogenation and transfer hydrogenation.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of (2S)-4,4-Difluoro-2,3,3-trimethylbutan-1-amine. However, studies have shown that (2S)-4,4-Difluoro-2,3,3-trimethylbutan-1-amine is non-toxic and does not exhibit any significant side effects. (2S)-4,4-Difluoro-2,3,3-trimethylbutan-1-amine has also been shown to be stable under various conditions, making it an ideal candidate for use in lab experiments.
Avantages Et Limitations Des Expériences En Laboratoire
(2S)-4,4-Difluoro-2,3,3-trimethylbutan-1-amine has several advantages for use in lab experiments. It is a chiral compound that can be easily synthesized and has high enantiomeric excess. (2S)-4,4-Difluoro-2,3,3-trimethylbutan-1-amine is also stable under various conditions, making it an ideal candidate for use in lab experiments. However, one of the limitations of (2S)-4,4-Difluoro-2,3,3-trimethylbutan-1-amine is its high cost, which may limit its use in some experiments.
Orientations Futures
(2S)-4,4-Difluoro-2,3,3-trimethylbutan-1-amine has several potential future directions. One of the most promising areas of research is the development of new chiral catalysts based on (2S)-4,4-Difluoro-2,3,3-trimethylbutan-1-amine. (2S)-4,4-Difluoro-2,3,3-trimethylbutan-1-amine could also be used as a chiral building block for the synthesis of new biologically active compounds. Additionally, (2S)-4,4-Difluoro-2,3,3-trimethylbutan-1-amine could be explored for its potential use in the development of new materials, such as chiral liquid crystals and polymers.
Conclusion:
In conclusion, (2S)-4,4-Difluoro-2,3,3-trimethylbutan-1-amine is a chiral amine that has gained significant attention in the field of organic chemistry due to its unique structure and properties. (2S)-4,4-Difluoro-2,3,3-trimethylbutan-1-amine can be synthesized through various methods, including asymmetric synthesis and resolution. (2S)-4,4-Difluoro-2,3,3-trimethylbutan-1-amine has potential applications in various fields, including medicinal chemistry, materials science, and catalysis. (2S)-4,4-Difluoro-2,3,3-trimethylbutan-1-amine is stable under various conditions, making it an ideal candidate for use in lab experiments. Future research directions for (2S)-4,4-Difluoro-2,3,3-trimethylbutan-1-amine include the development of new chiral catalysts, the synthesis of new biologically active compounds, and the exploration of its potential use in the development of new materials.
Méthodes De Synthèse
(2S)-4,4-Difluoro-2,3,3-trimethylbutan-1-amine can be synthesized through various methods, including asymmetric synthesis and resolution. One of the most common methods for preparing (2S)-4,4-Difluoro-2,3,3-trimethylbutan-1-amine is through the asymmetric hydrogenation of 4,4-difluoro-2,3,3-trimethylbutanone using a chiral rhodium catalyst. This method yields high enantiomeric excess and is widely used in the synthesis of (2S)-4,4-Difluoro-2,3,3-trimethylbutan-1-amine.
Applications De Recherche Scientifique
(2S)-4,4-Difluoro-2,3,3-trimethylbutan-1-amine has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, (2S)-4,4-Difluoro-2,3,3-trimethylbutan-1-amine has been explored as a potential chiral building block for the synthesis of biologically active compounds. (2S)-4,4-Difluoro-2,3,3-trimethylbutan-1-amine has also been investigated for its potential use in the development of new materials, such as chiral liquid crystals and polymers. In catalysis, (2S)-4,4-Difluoro-2,3,3-trimethylbutan-1-amine has been used as a chiral ligand for various metal catalysts, including palladium, rhodium, and copper.
Propriétés
IUPAC Name |
(2S)-4,4-difluoro-2,3,3-trimethylbutan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15F2N/c1-5(4-10)7(2,3)6(8)9/h5-6H,4,10H2,1-3H3/t5-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVMJWMXTFGIOAA-RXMQYKEDSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C(C)(C)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CN)C(C)(C)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15F2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-4,4-Difluoro-2,3,3-trimethylbutan-1-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-imino-N-(3-methoxypropyl)-1-(2-morpholinoethyl)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2640688.png)
![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N'-(ethoxycarbonyl)propanehydrazide](/img/structure/B2640689.png)
![N-{4-[(2-hydroxy-5-nitrobenzylidene)amino]phenyl}acetamide](/img/structure/B2640690.png)







![N-{2-[(4-ethoxyanilino)carbonyl]phenyl}nicotinamide](/img/structure/B2640706.png)
![N-(1-cyano-1-cyclopropylethyl)-2-{methyl[1-(pyridin-2-yl)ethyl]amino}acetamide](/img/structure/B2640709.png)
![4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2640710.png)
![2-Methoxyethyl 5-[(2-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2640711.png)